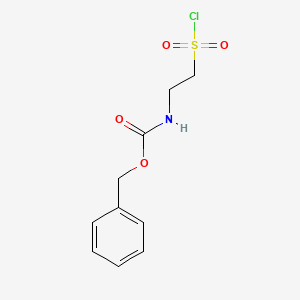

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Overview

Description

Benzyl 2-(chlorosulfonyl)ethylcarbamate is a chemical compound with the molecular formula C10H12ClNO4S . It has a molecular weight of 277.73 .

Molecular Structure Analysis

The InChI code for Benzyl 2-(chlorosulfonyl)ethylcarbamate is1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 2-(chlorosulfonyl)ethylcarbamate is a white solid . It has a melting point of 49-50°C . The compound should be stored in a freezer .Scientific Research Applications

C10H12ClNO4S C_{10}H_{12}ClNO_{4}S C10H12ClNO4S

and a molecular weight of 277.73 g/mol . It has several applications in scientific research, which I will detail below:Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in tissue remodeling and repair. They are also involved in pathological processes such as tumor metastasis. Benzyl 2-(chlorosulfonyl)ethylcarbamate acts as a peptidomimetic inhibitor of MMPs, potentially providing a therapeutic approach to prevent tumor spread .

Peptidomimetic Research

As a peptidomimetic, this compound mimics the structure of peptides, which can be useful in studying protein-protein interactions, enzyme inhibition, and the development of peptide-based drugs. Its high affinity for specific amino acid sequences, such as arginine and aspartic acid, makes it valuable in this field .

Cancer Research

Due to its inhibitory effects on MMPs, Benzyl 2-(chlorosulfonyl)ethylcarbamate is used in cancer research, particularly in understanding the mechanisms of cancer cell invasion and metastasis. It helps in identifying potential targets for cancer therapy .

Drug Development

This compound’s ability to mimic peptides and inhibit specific enzymes makes it a candidate for drug development, especially in designing new drugs that can selectively target disease-related enzymes or pathways .

Chemical Synthesis

In synthetic chemistry, Benzyl 2-(chlorosulfonyl)ethylcarbamate can be used as an intermediate in the synthesis of more complex molecules. Its reactive sulfonyl group allows for further chemical modifications .

Proteomics

In proteomics, it can be used to study protein expression and function, particularly in the context of disease states where MMP activity is dysregulated. It can help in mapping out the proteome of diseased tissues .

Biomarker Discovery

The compound’s specificity for certain amino acid sequences can aid in the discovery of biomarkers for diseases where MMPs are involved, such as various forms of cancer and inflammatory conditions .

Pharmacokinetics and Dynamics

Lastly, Benzyl 2-(chlorosulfonyl)ethylcarbamate can be used in pharmacokinetic and pharmacodynamic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body, as well as their biochemical and physiological effects .

Mechanism of Action

Target of Action

Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .

Mode of Action

BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.

Biochemical Pathways

By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .

Result of Action

The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.

Action Environment

The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .

Safety and Hazards

The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .

properties

IUPAC Name |

benzyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVCWUXOKRGDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532213 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52530-50-4 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.